molecular formula C12H26Hg B156000 Dihexylmercury CAS No. 10217-65-9

Dihexylmercury

Cat. No.: B156000
CAS No.: 10217-65-9
M. Wt: 370.93 g/mol
InChI Key: GXCQMKSGALTBLC-UHFFFAOYSA-N
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Description

Dihexylmercury is an organomercury compound with the chemical formula ( \text{C}{12}\text{H}{26}\text{Hg} ) It is a member of the alkylmercury family, characterized by the presence of mercury bonded to alkyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihexylmercury can be synthesized through several methods:

    Grignard Reaction: One common method involves the reaction of hexylmagnesium bromide with mercuric chloride. The reaction proceeds as follows: [ 2 \text{C}{13}\text{MgBr} + \text{HgCl}_2 \rightarrow (\text{C}{13})_2\text{Hg} + 2 \text{MgBrCl} ] This reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Dihexylmercury undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form mercuric oxide and hexane. This reaction typically requires strong oxidizing agents such as potassium permanganate.

    Reduction: Reduction of this compound can yield elemental mercury and hexane. Reducing agents like lithium aluminum hydride can be used for this purpose.

    Substitution: this compound can undergo nucleophilic substitution reactions where the hexyl groups are replaced by other nucleophiles. For example, reaction with sodium thiolate can produce hexylthiolate and mercuric thiolate.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium thiolate, polar solvents.

Major Products:

    Oxidation: Mercuric oxide, hexane.

    Reduction: Elemental mercury, hexane.

    Substitution: Hexylthiolate, mercuric thiolate.

Scientific Research Applications

Dihexylmercury has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.

    Biology: Studies on the toxicological effects of organomercury compounds often use this compound as a model compound.

    Medicine: Research into the effects of mercury exposure on human health may involve this compound.

    Industry: this compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

Dihexylmercury can be compared with other alkylmercury compounds such as dimethylmercury and diethylmercury:

    Dimethylmercury: Highly toxic, volatile, and used in research as a standard for mercury toxicity.

    Diethylmercury: Similar in structure to this compound but with shorter alkyl chains, leading to different physical and chemical properties.

Uniqueness of this compound:

    Longer Alkyl Chains: The hexyl groups in this compound provide different solubility and reactivity compared to shorter alkyl groups.

    Applications: Its unique properties make it suitable for specific applications in organic synthesis and toxicological studies.

Comparison with Similar Compounds

  • Dimethylmercury
  • Diethylmercury
  • Diphenylmercury

Dihexylmercury stands out due to its specific chemical structure and the resulting properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

dihexylmercury
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H13.Hg/c2*1-3-5-6-4-2;/h2*1,3-6H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCQMKSGALTBLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[Hg]CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Hg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10499724
Record name Dihexylmercury
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10217-65-9
Record name Dihexylmercury
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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